REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:15]=[CH:14][C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:7][C:6]=1[CH:16]=[CH2:17])C=C>C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1C=CC(C=[Ru](Cl)Cl)=CC=1>[O:4]1[C:5]2[C:6](=[CH:7][C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:14][CH:15]=2)[CH:16]=[CH:17][CH2:1]1 |f:1.2.3|
|
Name
|
ethyl 4-(allyloxy)-3-vinylbenzoate
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=C(C=C(C(=O)OCC)C=C1)C=C
|
Name
|
|
Quantity
|
127 mg
|
Type
|
catalyst
|
Smiles
|
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at rt for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated in vacuo to a dark residue
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by flash chromatography on SiO2
|
Type
|
WASH
|
Details
|
Elution with hexanes-EtOAc (95:5)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CC=CC2=CC(=CC=C12)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |